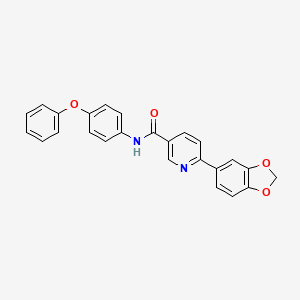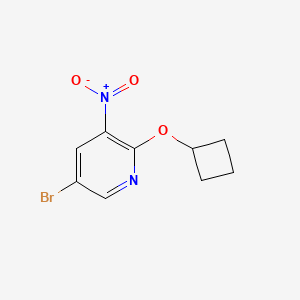![molecular formula C18H23NO B12640074 [4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone CAS No. 919288-14-5](/img/structure/B12640074.png)
[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a phenyl ring attached to a cyclohexylmethanone group, with an azabicyclohexane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclohexane Moiety: This step involves the cyclization of a suitable precursor to form the azabicyclohexane structure.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a substitution reaction, often using a halogenated phenyl compound.
Introduction of the Cyclohexylmethanone Group: This step involves the addition of the cyclohexylmethanone group to the phenyl ring, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
化学反応の分析
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart desirable characteristics to polymers or other materials.
作用機序
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone involves its interaction with specific molecular targets. The azabicyclohexane moiety may interact with enzymes or receptors, modulating their activity. The phenyl and cyclohexylmethanone groups can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone : This compound has a similar structure but with a cyclopropyl group instead of a cyclohexyl group.
- 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone : This compound features a cyclopentyl group in place of the cyclohexyl group.
Uniqueness
The uniqueness of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone lies in its specific combination of the azabicyclohexane moiety with the phenyl and cyclohexylmethanone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
919288-14-5 |
|---|---|
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
[4-(3-azabicyclo[3.1.0]hexan-1-yl)phenyl]-cyclohexylmethanone |
InChI |
InChI=1S/C18H23NO/c20-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)18-10-16(18)11-19-12-18/h6-9,13,16,19H,1-5,10-12H2 |
InChIキー |
UBLHMWATOJUFKH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C34CC3CNC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


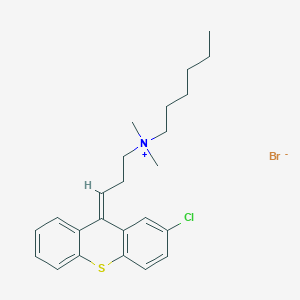
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
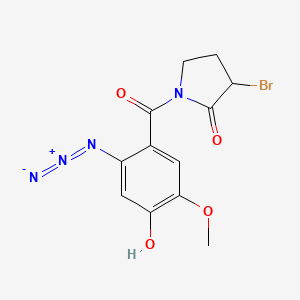
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
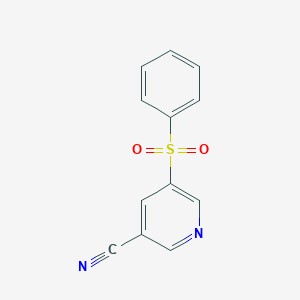
![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)


![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)
